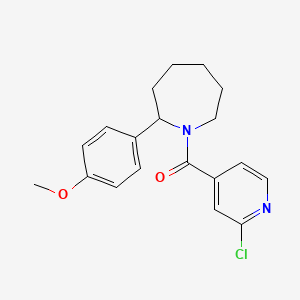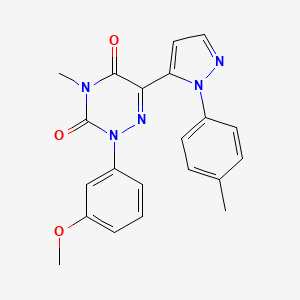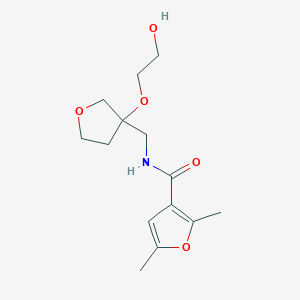
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is a chemical compound that has been extensively researched for its potential use in scientific research. It is a member of the azepane family, which is known for its diverse range of biological activities. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. The compound has been found to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane has been found to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective properties, the compound has been found to have anti-inflammatory and antioxidant effects. It may also have a role in regulating glucose metabolism and lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, the compound may have limitations in terms of its specificity and selectivity for certain neurotransmitter receptors.
Future Directions
There are many potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane. One area of interest is its use in the development of new therapies for neurological disorders. Another potential direction is the study of its effects on other physiological systems, such as the cardiovascular system or the immune system. Additionally, further research may be needed to fully elucidate the compound's mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane involves a multi-step process that begins with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. This intermediate is then reacted with 4-methoxyphenylmagnesium bromide to form the corresponding ketone. The final step involves the reduction of the ketone using sodium borohydride to produce the desired azepane compound.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and may help to prevent the loss of neurons in the brain.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-8-6-14(7-9-16)17-5-3-2-4-12-22(17)19(23)15-10-11-21-18(20)13-15/h6-11,13,17H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZRDBFEPFATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)

![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)


![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)
![N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2549319.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)
![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)
